![molecular formula C19H23BrN2O B3441064 1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine CAS No. 414886-68-3](/img/structure/B3441064.png)
1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine
Overview
Description
1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its potential therapeutic effects in mood disorders.
Biochemical and Physiological Effects
1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin, which may contribute to its potential therapeutic effects in mood disorders. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine is its potential therapeutic applications in various fields. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Another direction is to elucidate its exact mechanism of action, which may contribute to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate its safety and toxicity profile.
Scientific Research Applications
1-benzyl-4-(3-bromo-4-methoxybenzyl)piperazine has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied as a potential treatment for depression, anxiety, and other mood disorders. In pharmacology, it has been investigated for its potential use as a drug delivery system for targeted drug delivery. In medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new drugs.
properties
IUPAC Name |
1-benzyl-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-8-7-17(13-18(19)20)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUSFRUTSZUBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178957 | |
Record name | 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
414886-68-3 | |
Record name | 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414886-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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